molecular formula C22H46O B106678 2-Butyloctadecan-1-ol CAS No. 102547-07-9

2-Butyloctadecan-1-ol

Cat. No. B106678
M. Wt: 326.6 g/mol
InChI Key: XAPVLYDBPDYDAB-UHFFFAOYSA-N
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Description

2-Butyloctadecan-1-ol, also known as 2-Butyl-1-octadecanol or 2-Butyl-1-octadecan-1-ol, is a fatty alcohol with a molecular formula of C18H38O. It is a colorless, odorless, and slightly viscous liquid at room temperature. It is a naturally occurring compound found in many animal and plant sources and is used in a variety of applications. It is a key component of many surfactants, emulsifiers, and lubricants. It is also used as a stabilizer in the manufacture of plastics, as a wetting agent, and as a solvent in the production of cosmetics and pharmaceuticals.

Scientific Research Applications

Thermodynamic Properties and Mixing Behavior

Research by Tamura et al. (2000) explored the mixing behavior of aqueous butan-1-ol, analyzing thermodynamic properties like excess chemical potential, partial molar enthalpy, entropy, and volume, among others. They found that butan-1-ol molecules enhance the hydrogen bond network of water, suggesting potential applications in understanding solvent interactions and designing solvent systems with desired properties (Tamura et al., 2000).

Atmospheric Degradation of Unsaturated Alcohols

A study on the atmospheric degradation pathways of unsaturated alcohols, including 2-butene-1-ol, by Noda et al. (2000) identified various gas-phase products resulting from reactions with nitrate radicals. This research highlights the environmental impact and atmospheric behavior of such compounds, which is crucial for understanding their lifetimes and effects on air quality (Noda et al., 2000).

Liquid-Liquid Phase Equilibrium

Paduszyński et al. (2011) investigated the liquid-liquid phase equilibrium of binary systems including ionic liquids and alcohols such as butan-1-ol. This work is essential for designing and optimizing separation processes, such as those used in chemical manufacturing and environmental remediation (Paduszyński et al., 2011).

Antagonistic Effects on Alcohol Inhibition

Wilkemeyer et al. (2002) identified compounds that can antagonize the inhibition effects of alcohols on L1-mediated cell adhesion, providing insights into potential therapeutic approaches for alcohol-related developmental disorders (Wilkemeyer et al., 2002).

Spectroscopic Analysis and Hydrogen Bonding Dynamics

Research into the hydrogen bonding dynamics of butanols by Czarnecki et al. (2000) used two-dimensional near-infrared correlation spectroscopy, offering valuable information for understanding solvent interactions and designing materials with specific optical properties (Czarnecki et al., 2000).

properties

IUPAC Name

2-butyloctadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVLYDBPDYDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1-octadecanol

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